molecular formula C21H24N6O B5551380 3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

Cat. No. B5551380
M. Wt: 376.5 g/mol
InChI Key: ROQXDRYPKCHJPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds like 3-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, often involves the reaction of diazotized heterocyclic amines, hydroximoyl chlorides, and active methylene compounds. These methods allow for the construction of complex molecules containing the pyridazine core alongside various functional groups, facilitating a broad range of chemical and physical properties (Abdelhamid et al., 2012).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives showcases a versatile framework capable of incorporating various substituents, significantly impacting the compound's chemical behavior and interaction capabilities. Structural elucidation is often achieved through elemental analyses and spectral data, confirming the presence of the intended molecular features (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Pyridazine derivatives participate in a variety of chemical reactions, including condensation with hydrazines to form hydrazides and hydrazones, and reactions with aromatic aldehydes to afford hydrazones. These reactions not only demonstrate the reactivity of such compounds but also their potential as precursors for further chemical modifications (Deeb et al., 2004).

Physical Properties Analysis

The physical properties of pyridazine derivatives, including solubility, melting points, and crystallinity, can be influenced by the nature of the substituents on the pyridazine core. These properties are crucial for determining the compound's suitability for various applications, particularly in materials science and pharmaceutical formulation (Kandile & Zaky, 2015).

Chemical Properties Analysis

The chemical properties, such as reactivity towards electrophiles and nucleophiles, stability under various conditions, and the ability to undergo specific chemical transformations, are central to understanding the utility and application scope of pyridazine derivatives. These properties are determined by the molecular structure and the electronic distribution within the molecule (Zohdi et al., 1997).

Scientific Research Applications

Synthesis and Antibacterial Activities

  • Novel bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized, demonstrating potent antibacterial efficacies and biofilm inhibition activities, surpassing the reference antibiotic Ciprofloxacin in some cases. These compounds, especially one with outstanding inhibitory activity against MRSA and VRE strains, suggest potential applications in developing new antibacterial agents (Mekky & Sanad, 2020).

Antimicrobial and Antifungal Properties

  • Pyrazolyl-s-triazine derivatives were created, exhibiting significant antimicrobial and antifungal activities against a variety of microorganisms. These findings highlight the potential of these compounds in addressing resistant strains of bacteria and fungi (Sharma et al., 2017).

Anti-inflammatory and Analgesic Agents

  • Aromatic sulfonamide derivatives have been synthesized and evaluated as anti-inflammatory and analgesic agents. Some derivatives showed activities comparable to the reference drug celecoxib, with a safer profile for gastrointestinal tissues. This suggests their potential use in developing new anti-inflammatory and analgesic drugs (Abbas et al., 2016).

Antidiabetic Drug Candidates

  • Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and assessed for their DPP-4 inhibition potentials, showing promise as anti-diabetic medications. These compounds displayed strong inhibition potential in both in silico and in vitro assays, alongside excellent antioxidant and insulinotropic activity (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many compounds with similar structures are used as pharmaceuticals, and their mechanisms of action often involve binding to specific proteins or enzymes in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards this compound might pose, but in general, one should always avoid inhalation, ingestion, and contact with skin or eyes .

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O/c1-15-4-5-16(2)18(14-15)21(28)26-12-10-25(11-13-26)19-6-7-20(23-22-19)27-9-8-17(3)24-27/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQXDRYPKCHJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dimethylphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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